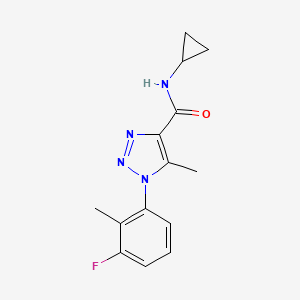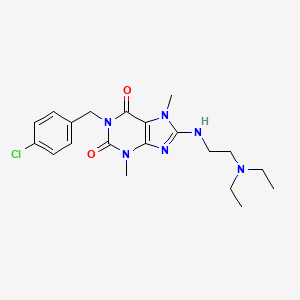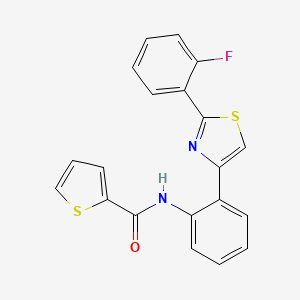
5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide” is a derivative of N-(thiophen-2-yl) nicotinamide . It is synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 . This is followed by a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis
The molecular structure of this compound is confirmed by NMR and mass spectrometry . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and Suzuki cross-coupling reactions . The effect of various substituents was observed on values of the HOMO–LUMO energy gap and hyperpolarizability .科学的研究の応用
Enzyme Substrate Specificity and Detoxication
Nicotinamide methyltransferase, acting on nicotinamide and its analogs like thionicotinamide, is crucial for detoxicating various alkaloids in vivo. This enzyme's specificity towards a range of substrates, including poor analogs such as quinoline and isoquinoline, underlines its potential role in biological detoxication processes. This insight suggests that analogs of nicotinamide, including those structurally related to 5-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide, may also be substrates for this enzyme, implying their involvement in detoxication or toxicity modulation mechanisms (Alston & Abeles, 1988).
Molecular Coordination Complexes
Research into nicotinamide and its analogs' coordination complexes, especially with metals like mercury(II), reveals their potential in forming monodentate ligands and possibly bidentate bridging ligands in polymeric structures. Such studies open avenues for employing nicotinamide derivatives in designing new coordination compounds with significant implications in materials science and catalysis (Ahuja, Singh, & Rai, 1975).
Inhibition of Mycobacterium tuberculosis
The enzyme nicotinamidase, crucial in the NAD+ salvage pathway of Mycobacterium tuberculosis, represents a target for therapeutic intervention. Its ability to hydrolyze nicotinamide to nicotinic acid and its role in activating the prodrug pyrazinamide into pyrazinoic acid highlight the potential of nicotinamide analogs in TB drug development. This emphasizes the significance of structural analogs of nicotinamide in designing inhibitors or prodrugs for TB treatment (Seiner, Hegde, & Blanchard, 2010).
Synthesis and Antimicrobial Activity
The synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization to thieno[2,3-b]pyridines, as well as further derivatives, showcases the chemical versatility and potential biomedical applications of nicotinamide analogs. Some newly synthesized compounds exhibit significant in vitro antimicrobial activities, underlining the utility of nicotinamide derivatives in medicinal chemistry and drug discovery efforts (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
将来の方向性
作用機序
Mode of Action
It is synthesized via a suzuki cross-coupling reaction of 5-bromo-n-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . This suggests that it may interact with its targets through similar mechanisms, potentially involving the formation of covalent bonds with target molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it is plausible that it may interact with pathways involving pyrazine or thiophene moieties . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its synthetic route and the known biological activities of similar compounds, it may have potential applications in various fields, including medicinal chemistry . .
特性
IUPAC Name |
5-bromo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4OS/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAYGGFFHQLUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-bromophenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2999087.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999089.png)

![(E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acrylamide](/img/structure/B2999091.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-chlorophenyl)sulfonyl]-1-propanone](/img/structure/B2999093.png)



![1-[2-(4-Nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2999098.png)

amino}pyridine-4-boronic acid](/img/structure/B2999101.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2999106.png)

